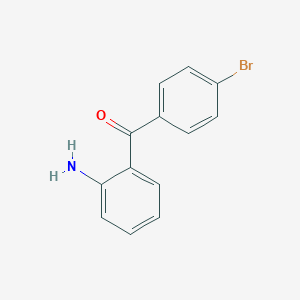

2-Amino-4'-bromobenzophenone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-aminophenyl)-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIISOMGJWLLMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412777 | |

| Record name | 2-amino-4'-bromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140-17-6 | |

| Record name | 2-amino-4'-bromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4'-bromobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Advanced Organic Synthesis

2-Amino-4'-bromobenzophenone has established itself as a valuable building block in the field of advanced organic synthesis. xindaobiotech.comguidechem.com Its molecular architecture allows it to participate in a variety of chemical transformations, making it a versatile tool for chemists aiming to construct complex molecular structures. The presence of both an amino group and a bromo group on the benzophenone (B1666685) skeleton offers multiple reaction sites. guidechem.com

The bromine atom, for instance, can readily participate in various substitution reactions, which allows for the introduction of new functional groups into the molecule. guidechem.com Furthermore, the compound's structure is amenable to coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. xindaobiotech.com Beyond these applications, this compound has been identified as a photoinitiator, a molecule that can generate reactive species upon exposure to light. lookchem.com This property is crucial for the production of light-curable materials used in adhesives, coatings, and inks. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1140-17-6 |

| Molecular Formula | C₁₃H₁₀BrNO |

| Molecular Weight | 276.13 g/mol |

| Appearance | Light orange to Yellow to Green powder to crystal |

| Melting Point | 103-110°C |

| Boiling Point | 432.5±25.0 °C (Predicted) |

| Density | 1.484±0.06 g/cm³ (20 ºC) |

| Solubility | Sparingly soluble in water (0.041 g/L at 25°C) |

Data sourced from multiple chemical databases. guidechem.comlookchem.comchembk.com

Role As a Key Intermediate in Complex Molecule Construction

The utility of 2-Amino-4'-bromobenzophenone is particularly evident in its role as a key intermediate in the synthesis of high-value, complex molecules. jingyepharma.com It is a crucial precursor in the pharmaceutical industry for the production of Active Pharmaceutical Ingredients (APIs). jingyepharma.com

One of the most cited applications of this compound is as an intermediate in the synthesis of "Pronak," a pharmaceutical product. jingyepharma.comjingyepharma.comalfa-chemical.com Its versatility extends to custom synthesis projects, enabling the development of novel therapeutic agents. jingyepharma.com Research has demonstrated that derivatives of this compound can be precursors to potent antiviral compounds, highlighting its importance in drug discovery and development programs. Beyond pharmaceuticals, this compound contributes to the field of materials science. It is used in the development of advanced materials, including polymeric systems and organic semiconductors, which are integral to the advancement of electronics and optoelectronics. xindaobiotech.comlookchem.com

Table 2: Key Synthetic Applications

| Field | Application |

|---|---|

| Pharmaceuticals | Intermediate for APIs, including Pronak and antiviral agents. jingyepharma.comjingyepharma.com |

| Organic Synthesis | Building block for complex molecules via substitution and coupling reactions. guidechem.com |

| Materials Science | Used in the development of organic semiconductors and functional polymers. xindaobiotech.comlookchem.com |

| Industrial Chemistry | Employed as a photoinitiator for light-curable materials. lookchem.com |

Overview of Research Trajectories for Substituted Benzophenones

The research interest in 2-Amino-4'-bromobenzophenone is part of a broader scientific exploration into substituted benzophenones. These compounds are a focal point of study due to their diverse chemical properties and applications. researchgate.netasianpubs.org The synthesis of highly substituted benzophenones, particularly those with multiple groups near the central ketone, can be synthetically challenging due to steric hindrance and complex electronic interactions between the functional groups. thieme-connect.com

A significant area of research involves the electrochemical properties of substituted benzophenones. Studies using techniques like cyclic voltammetry have investigated how different substituent groups, whether electron-donating or electron-withdrawing, influence the reduction potential of the benzophenone (B1666685) core. researchgate.netmdpi.com This research is crucial for applications in coordination chemistry, as the electronic nature of the benzophenone ligand can affect the reactivity of a coordinated metal center. researchgate.net

Furthermore, substituted benzophenones are being explored in the innovative field of materials chemistry. For example, substituted benzophenone imines are used in the synthesis of Covalent Organic Frameworks (COFs). rsc.org These are crystalline porous polymers with potential applications in gas storage and catalysis. Research has also focused on the conformational preferences of ortho-substituted benzophenones, using techniques like Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy to understand how substituents influence the three-dimensional shape of the molecule. cdnsciencepub.com

Unveiling the Synthetic Pathways to this compound

The chemical compound this compound, a key intermediate in various organic syntheses, can be prepared through several established and innovative methodologies. These routes primarily include Friedel-Crafts acylation reactions and modern coupling strategies, each offering distinct advantages and reaction conditions. This article delves into the specific synthetic pathways for producing this important benzophenone derivative.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional NMR spectra provide fundamental information about the molecular structure. A ¹H NMR spectrum would reveal the number of distinct proton environments and their electronic surroundings, while a ¹³C NMR spectrum would provide analogous information for the carbon skeleton.

¹H NMR: The spectrum for 2-Amino-4'-bromobenzophenone is expected to show distinct signals for the aromatic protons on both the aminophenyl and bromophenyl rings. The chemical shifts (δ) of these protons would be influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing bromo (-Br) and carbonyl (-C=O) groups. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton (J-coupling) interactions. The protons of the amino group would likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon is characteristically found in the downfield region (typically 190-200 ppm). The carbons of the aromatic rings would appear in the approximate range of 110-150 ppm, with their precise shifts determined by the attached functional groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table is based on predictive models and general principles of NMR spectroscopy, as experimental data was not available.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl (C=O) | --- | ~195 |

| C1' (C-Br) | --- | ~127 |

| C2'/C6' (ortho to C=O) | ~7.6-7.8 (d) | ~131 |

| C3'/C5' (meta to C=O) | ~7.6-7.8 (d) | ~132 |

| C1 (C-NH₂) | --- | ~150 |

| C2 (C-C=O) | --- | ~118 |

| C3 | ~6.7 (d) | ~116 |

| C4 | ~7.3 (t) | ~134 |

| C5 | ~6.8 (t) | ~119 |

| C6 | ~7.5 (d) | ~132 |

| NH₂ | ~6.0 (br s) | --- |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment would map the correlations between protons that are coupled to each other, typically over two or three bonds. It would be instrumental in confirming the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is vital for establishing the connectivity between the two aromatic rings and the central carbonyl group. For instance, correlations would be expected between the protons on the aminophenyl ring (e.g., H6) and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify atoms that are close to each other in space, regardless of their bonding connectivity. This would help to confirm the spatial arrangement of the two rings relative to each other.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and dynamics of materials in their crystalline or amorphous solid forms. It is particularly valuable in pharmaceutical sciences for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. An ssNMR study of this compound could identify and characterize different polymorphs, providing insights into intermolecular packing and conformations in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₃H₁₀BrNO), the theoretical monoisotopic mass is 274.9946 Da. An HRMS measurement would be expected to confirm this exact mass, providing strong evidence for the compound's molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a specific molecular structure and can be used to confirm the identity of the compound. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations. The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).

Interactive Data Table: Predicted Key Mass Spectrometry Fragments (Note: The following table is based on common fragmentation patterns for benzophenones, as experimental data was not available.)

| Fragment Ion (m/z) | Proposed Structure/Identity |

| 275/277 | [M]⁺, Molecular ion peak with bromine isotope pattern |

| 183/185 | [Br-C₆H₄-CO]⁺, Bromobenzoyl cation |

| 155/157 | [Br-C₆H₄]⁺, Bromophenyl cation |

| 120 | [H₂N-C₆H₄-CO]⁺, Aminobenzoyl cation |

| 92 | [H₂N-C₆H₄]⁺, Aminophenyl cation |

| 77 | [C₆H₅]⁺, Phenyl cation (from rearrangement) |

LC-MS/MS for Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable analytical technique in pharmaceutical development for the detection, identification, and quantification of impurities. americanpharmaceuticalreview.comchimia.ch The structural characterization of any impurities present in an active pharmaceutical ingredient (API) or intermediate like this compound is critical to ensure the safety and efficacy of the final drug product. iajps.com

The process of impurity profiling by LC-MS/MS begins with the separation of the parent compound from its impurities using high-performance liquid chromatography (HPLC). The separated components are then introduced into the mass spectrometer. The initial mass spectrometry (MS) stage provides the molecular weight of the individual components. americanpharmaceuticalreview.com For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In this stage, a specific ion (typically the molecular ion of an impurity) is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, aiding in its definitive identification. americanpharmaceuticalreview.com

High-resolution mass spectrometry (HRMS) is often coupled with LC-MS/MS to determine the elemental composition of impurities with high accuracy, further confirming their identity. americanpharmaceuticalreview.com Potential impurities in this compound could arise from starting materials, by-products of the synthesis, or degradation products.

Table 1: Potential Impurities in this compound and their Analysis by LC-MS/MS

| Potential Impurity | Origin | Analytical Approach with LC-MS/MS |

|---|---|---|

| Unreacted Starting Materials | Synthesis | Detection of precursor molecular ions. |

| Isomeric By-products | Synthesis | Separation by HPLC and differentiation by unique fragmentation patterns in MS/MS. |

| Oxidation Products | Degradation | Identification of molecular ions corresponding to the addition of oxygen atoms. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. docbrown.info

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the primary amino group (-NH₂), the carbonyl group (C=O), and the carbon-bromine bond (C-Br).

Amino Group (-NH₂): Primary amines typically show two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes of the N-H bonds. An N-H bending vibration is also observed around 1600 cm⁻¹.

Carbonyl Group (C=O): The carbonyl group of the benzophenone (B1666685) structure gives rise to a strong, sharp absorption band due to C=O stretching. For aromatic ketones, this peak is typically found in the range of 1630-1680 cm⁻¹.

Halogen Group (C-Br): The C-Br stretching vibration appears in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Carbonyl (C=O) | C=O Stretch | 1630 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Bend (out-of-plane) | 690 - 900 |

Fourier Transform Infrared (FTIR) spectroscopy offers significant advantages over traditional dispersive IR spectroscopy, including higher speed and sensitivity. thermofisher.com In the context of this compound, FTIR is a valuable tool for:

Quality Control: Confirming the identity and purity of raw materials and the final product by comparing the obtained spectrum with a reference spectrum. thermofisher.com

Reaction Monitoring: Tracking the progress of the synthesis by observing the disappearance of reactant functional group peaks and the appearance of product peaks.

Stability Studies: Detecting degradation of the compound by identifying the formation of new functional groups, such as hydroxyl groups from oxidation.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice.

The process involves several key steps:

Crystallization: Growing a high-quality single crystal of this compound is the first and often most challenging step.

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots.

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule. This map is then interpreted to determine the positions of the individual atoms.

For this compound, an X-ray crystal structure would reveal:

The dihedral angle between the two aromatic rings.

The planarity of the carbonyl group.

The specific bond lengths of the C=O, C-N, and C-Br bonds.

The presence and nature of intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the primary chromophores are the benzoyl group and the brominated aromatic ring, which contain π electrons and non-bonding (n) electrons on the oxygen and nitrogen atoms.

The expected electronic transitions include:

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in aromatic and conjugated systems and result in strong absorption bands.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the carbonyl oxygen or the amino nitrogen) to a π* antibonding orbital. These are generally lower in energy and have weaker absorption intensity compared to π → π* transitions.

The solvent can influence the position of the absorption maxima (λ_max_). Theoretical studies on similar molecules have shown shifts in λ_max_ depending on the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition | Involved Orbitals | Expected Wavelength Region |

|---|---|---|

| π → π* | π bonding to π* antibonding | Shorter wavelength (higher energy) |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties.

Molecular Dynamics (MD) Simulations

MD simulations provide a way to study the physical movements of atoms and molecules over time, offering a dynamic perspective on molecular behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are statistically derived and can be instrumental in predicting the activity of new or untested compounds, thereby streamlining the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. nih.govnih.gov

While specific QSAR studies exclusively focused on 2-Amino-4'-bromobenzophenone are not extensively documented in publicly available literature, the principles of QSAR have been broadly applied to benzophenone (B1666685) derivatives to explore various biological activities, such as their potential as antimalarial agents. nih.govnih.govresearchgate.net These studies provide a framework for how QSAR modeling could be applied to this compound.

In a typical QSAR study of benzophenone derivatives, various physicochemical descriptors are calculated for each molecule. nih.gov These descriptors quantify different aspects of the molecule's structure, such as its electronic properties, hydrophobicity, and steric features. nih.gov Multiple linear regression analysis is a common statistical method used to build the QSAR model, correlating these descriptors with the observed biological activity. nih.govnih.gov

For a series of benzophenone derivatives studied for their antimalarial activity, descriptors such as potential energy, dipole moment, and electron affinity were found to be significant in determining their biological efficacy. nih.gov The developed QSAR models demonstrated a good correlation between the experimental and predicted activities, indicating their predictive power. nih.govresearchgate.net Such models can then be used to virtually screen new benzophenone derivatives, including positional isomers and analogs of this compound, to predict their activity.

The general workflow for a QSAR study involving a compound like this compound would involve the following steps:

Data Set Selection: A series of structurally related benzophenone derivatives with known biological activities would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the series.

Model Development: Statistical methods would be used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the model would be rigorously tested using both internal and external validation techniques.

The insights gained from such QSAR models can guide the design of new derivatives of this compound with potentially enhanced biological activities.

Table 1: Key Physicochemical Descriptors in QSAR Studies of Benzophenone Derivatives

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| Potential Energy (PE) | The total energy of a molecule in its most stable conformation. | Lower potential energy may indicate greater stability and potentially higher activity. nih.gov |

| Dipole Moment (DM) | A measure of the polarity of a molecule. | Can influence how a molecule interacts with polar biological targets. nih.gov |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral atom or molecule. | Relates to the molecule's ability to accept electrons, which can be important in biological redox reactions. nih.gov |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of the molecule's hydrophobicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. |

| Molecular Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms and its polarizability. | Relates to the molecule's size and its ability to interact with its biological target through van der Waals forces. |

Retrosynthetic Analysis and Pathway Prediction

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. the-scientist.com Computational tools are increasingly being used to automate and enhance this process, offering predictions for viable synthetic pathways. the-scientist.comchemrxiv.org

For a molecule such as this compound, a computational retrosynthetic analysis would aim to identify the most efficient and practical routes for its synthesis. The analysis begins by identifying key functional groups and bonds that can be disconnected to reveal simpler precursor molecules, known as synthons. These synthons are then translated into their real-world chemical equivalents, or reagents.

A plausible retrosynthetic pathway for this compound, which could be predicted by computational models, is centered around the formation of the central ketone's carbon-carbon bonds. The primary disconnection would be at the carbonyl group, breaking the molecule into two key aromatic fragments.

Primary Disconnection:

The most logical disconnection is between the carbonyl carbon and one of the aromatic rings. This leads to two possible sets of synthons:

Route A: An acyl cation synthon derived from the 4-bromobenzoyl group and an aniline-based nucleophile synthon.

Route B: An acyl cation synthon derived from the 2-aminobenzoyl group and a bromobenzene-based nucleophile synthon.

Pathway Prediction based on Route A:

This route is often preferred due to the relative reactivity of the precursors.

Disconnection 1 (C-CO Bond): The target molecule is disconnected at the bond between the carbonyl group and the aminophenyl ring. This suggests a Friedel-Crafts acylation or a related reaction.

Synthon 1: A 2-aminophenyl anion equivalent.

Synthon 2: A 4-bromobenzoyl cation equivalent.

Functional Group Interconversion (FGI): The amino group in the 2-aminophenyl synthon can be introduced from a nitro group, which is a common strategy in aromatic synthesis. This leads to a more stable and readily available precursor.

Precursor 1: 2-Nitroaniline.

Translation to Reagents: The synthons are converted to their corresponding reagents.

Reagent for Synthon 1 (via FGI): 2-Nitroaniline.

Reagent for Synthon 2: 4-Bromobenzoyl chloride or 4-bromobenzoic acid.

Predicted Forward Synthesis:

Based on this retrosynthetic analysis, a predicted forward synthesis pathway would be:

Friedel-Crafts Acylation: Reaction of a suitable 2-substituted aniline (B41778) derivative with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst. However, the amino group can interfere with the catalyst. A more common approach is to use a protected amine or a different coupling strategy. A more viable approach would be the reaction of 2-nitrobenzoyl chloride with bromobenzene.

Alternative: Suzuki Coupling: A modern and often more efficient approach would involve a palladium-catalyzed cross-coupling reaction. For example, the coupling of a 2-aminophenylboronic acid derivative with a 4-bromobenzoyl chloride derivative.

Reduction of the Nitro Group: If the synthesis starts with a nitro-substituted precursor, the final step would be the reduction of the nitro group to an amino group.

Table 2: Hypothetical Retrosynthetic Analysis of this compound

| Disconnection Step | Bond Cleaved | Resulting Synthons | Corresponding Reagents/Precursors |

|---|---|---|---|

| 1 | Carbonyl carbon - aminophenyl C | 2-Aminophenyl anion and 4-bromobenzoyl cation | 2-Substituted aniline derivative and 4-bromobenzoyl chloride |

| 2 (FGI) | N-H (from NH2) | - | 2-Nitrophenyl precursor for subsequent reduction |

| Alternative 1 | Carbonyl carbon - bromophenyl C | 2-Aminobenzoyl cation and 4-bromophenyl anion | 2-Aminobenzoyl chloride and bromobenzene |

Applications in Advanced Materials and Supramolecular Chemistry

Precursors for Functional Polymers and Monomers

The presence of a primary amino group on the 2-Amino-4'-bromobenzophenone molecule allows it to function as a monomer in step-growth polymerization reactions. This is particularly relevant for the synthesis of high-performance polymers such as polyamides and polyimides, which are known for their thermal stability and mechanical strength.

Polyamides, analogous to naturally occurring proteins, are formed through the condensation reaction between a diamine and a diacid or its derivative. nih.govmdpi.com this compound can act as a monoamine, which would terminate a polymer chain, or it could be chemically modified to a diamine to serve as a repeating unit. The reaction of its amino group with a dicarboxylic acid chloride, for instance, would form a stable amide linkage, the defining bond in polyamides. guidechem.com

Similarly, polyimides are synthesized from the reaction of a diamine with a dianhydride. Although this compound is a monoamine, its structure is representative of the amine-containing building blocks used in these polymerizations. The process typically involves a two-step reaction where a soluble poly(amic acid) precursor is first formed, which is then cyclized into the final, often insoluble and highly stable, polyimide. The benzophenone (B1666685) substructure within the monomer can enhance the thermal stability and solubility of the resulting polymer.

| Polymer Class | Co-monomer Required | Resulting Linkage | Potential Properties |

| Polyamides | Dicarboxylic acid / Diacyl chloride | Amide (-CO-NH-) | Thermal stability, mechanical strength |

| Polyimides | Dianhydride | Imide (cyclic) | High thermal stability, chemical resistance |

| Polyureas | Diisocyanate | Urea (-NH-CO-NH-) | Elasticity, abrasion resistance |

This table illustrates the potential of this compound as a monomer unit in various classes of functional polymers.

Building Blocks for Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This compound possesses several features that can drive these processes:

Hydrogen Bonding: The primary amine (-NH2) group is an excellent hydrogen bond donor, while the carbonyl group (C=O) acts as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of well-defined chains or networks.

Halogen Bonding: The bromine atom on one of the phenyl rings can act as an electrophilic region (a σ-hole), allowing it to form a halogen bond with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen. nih.govnih.gov Halogen bonds are highly directional, providing precise control over the final architecture. bohrium.comfrontiersin.org

π-π Stacking: The two aromatic rings can interact with those of neighboring molecules through π-π stacking, further stabilizing the assembled structure.

The interplay of these interactions can lead to the formation of persistent and rigid supramolecular networks. nih.gov For instance, benzophenone derivatives have been shown to self-assemble into nanostructured photocatalysts. rsc.org

| Interaction Type | Participating Group(s) | Role in Assembly |

| Hydrogen Bonding | -NH₂ (donor), C=O (acceptor) | Directional linking of molecules |

| Halogen Bonding | -Br (donor), C=O (acceptor) | Highly directional, structural reinforcement |

| π-π Stacking | Phenyl rings | Non-directional, stabilizing interactions |

| Dipole-Dipole | C=O (polar group) | Electrostatic attraction |

This table summarizes the key non-covalent interactions that enable this compound to participate in self-assembly processes.

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encloses a "guest" molecule. nih.govresearchgate.net The defined shape and distribution of functional groups in this compound suggest its potential to act as a component in host-guest systems. While it may not form a cavity on its own, it can be incorporated into larger macrocyclic hosts. The benzophenone core can serve as a binding site for specific guest molecules through hydrogen bonding and hydrophobic interactions. nih.govrsc.org The design of such systems could lead to applications in molecular recognition, sensing, or catalysis.

Optoelectronic Materials and Dye Intermediates

The benzophenone core is a well-known chromophore, and its derivatives often exhibit interesting photophysical properties. acs.orgacs.orgmedicaljournals.se this compound is utilized in the field of organic electronics due to its ability to influence the optoelectronic properties of materials. lookchem.com

Its structure is particularly suited for use as an intermediate in the synthesis of organic dyes, especially azo dyes. The synthesis involves a diazotization reaction, where the primary amino group is converted into a highly reactive diazonium salt using nitrous acid. This salt can then be coupled with an electron-rich aromatic compound (a coupling component) to form an azo compound, characterized by the -N=N- linkage which often imparts vibrant color. iiste.org The specific substituents on both the diazonium salt (derived from this compound) and the coupling partner determine the final color and properties of the dye.

Furthermore, the benzophenone moiety itself is used as a photoinitiator in light-curable materials for applications in adhesives, coatings, and inks. lookchem.comchemrxiv.orgscienceopen.com The photophysical properties of aminobenzophenones, such as their fluorescence and triplet state dynamics, are highly dependent on the solvent environment and molecular structure. acs.orgnih.govacs.org This tunability is crucial for developing materials for organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

| Coupling Component Example | Resulting Azo Dye Structure (Schematic) | Potential Color Range |

| Phenol | (Br-Ph)-CO-(Ph-N=N-Ph-OH) | Yellow - Orange |

| Aniline (B41778) | (Br-Ph)-CO-(Ph-N=N-Ph-NH₂) | Orange - Red |

| N,N-Dimethylaniline | (Br-Ph)-CO-(Ph-N=N-Ph-N(CH₃)₂) | Red - Violet |

| β-Naphthol | (Br-Ph)-CO-(Ph-N=N-Naphthol) | Red - Brown |

This table provides hypothetical examples of azo dyes that could be synthesized using this compound as the starting amine.

Ligands in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. mdpi.com this compound has the potential to act as a chelating ligand due to the presence of two potential donor atoms in proximity: the nitrogen of the amino group and the oxygen of the carbonyl group. rasayanjournal.co.inderpharmachemica.com

This arrangement allows the molecule to form a stable ring structure with a metal ion, a phenomenon known as chelation. Such bidentate (two-toothed) ligands often form more stable complexes than monodentate ligands. impactfactor.org The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. nih.gov

| Potential Donor Atoms | Coordination Mode | Potential Metal Ions |

| Amino Nitrogen (-NH₂) | Monodentate | Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) |

| Carbonyl Oxygen (C=O) | Monodentate | Transition metals, Lanthanides |

| Amino Nitrogen and Carbonyl Oxygen | Bidentate (Chelating) | Transition metals (e.g., Pd²⁺, Pt²⁺, Fe³⁺) |

This table outlines the potential ways this compound can coordinate with metal ions.

Derivatives and Analogs: Synthesis and Research Potential

Structural Modifications and their Impact on Reactivity

The reactivity of the 2-aminobenzophenone (B122507) scaffold is largely dictated by the interplay between the amino (-NH2) and carbonyl (C=O) groups, as well as the substituents on its two phenyl rings. asianpubs.org In 2-Amino-4'-bromobenzophenone, the presence of an amino group at the ortho position of one ring and a bromine atom at the para position of the other endows the molecule with unique reactivity. jingyepharma.com

Structural modifications, such as altering the position or nature of these substituents, can significantly influence the compound's chemical behavior. For instance, the introduction of an amino group at the ortho position is considered integral for increased biological activity in certain contexts, such as growth inhibition in cancer cell lines. nih.gov The electronic effects of substituents play a crucial role; electron-withdrawing groups, like the bromo group, can affect the electron density of the benzophenone (B1666685) core, influencing its susceptibility to nucleophilic or electrophilic attack. Conversely, electron-donating groups would have the opposite effect.

The amino group itself is a key site for reactions. It can be protected, for example, through acetylation, to allow for subsequent reactions on other parts of the molecule, such as benzoylation, followed by deprotection to yield the desired substituted 2-aminobenzophenone. researchgate.net N-alkylation or N-arylation of the amino group is another common modification, which can be achieved by first reacting the aminobenzophenone with tosyl chloride and then introducing the desired substituent before removing the tosyl group. google.com These modifications are fundamental in synthesizing a diverse range of derivatives with tailored properties for various applications, including the synthesis of benzodiazepines and other fine chemicals like acridones, quinolines, and quinazolines. nih.gov

Synthesis of Halogenated Analogs (e.g., fluoro, chloro, iodo derivatives)

Halogenated analogs of 2-aminobenzophenone are of significant interest due to their utility as intermediates in organic and medicinal chemistry. The synthesis of these compounds often involves multi-step procedures starting from substituted anilines or other readily available precursors. researchgate.net

Fluoro Derivatives: 2-Amino-4'-fluorobenzophenone is a notable analog used as an intermediate in organic synthesis. It can be synthesized through various established methods for creating 2-aminobenzophenones, such as the Friedel-Crafts acylation of an appropriately substituted aniline (B41778) or the reaction of an organometallic reagent with a substituted benzonitrile. nih.govasianpubs.org This bright yellow crystalline powder serves as a building block in the synthesis of other complex molecules.

Chloro Derivatives: The synthesis of chloro-substituted analogs, such as 2-amino-5-bromo-2'-chlorobenzophenone (B138813), is also of significant interest, particularly as this compound is a precursor and an active metabolite of the pharmaceutical agent phenazepam. caymanchem.com The synthesis of such di-halogenated compounds typically involves starting materials that already contain the desired halogen substituents. General methods, like the reaction of 2-aminobenzonitriles with Grignard reagents or palladium-catalyzed additions, can be adapted for these specific analogs. nih.govasianpubs.org

Iodo Derivatives: While less commonly detailed in readily available literature compared to their fluoro, chloro, and bromo counterparts, the synthesis of iodo-substituted aminobenzophenones would follow similar synthetic strategies. The incorporation of iodine would likely involve using an iodo-substituted starting material, for example, an iodo-aniline or an iodo-benzoyl chloride, within established synthetic routes like the Friedel-Crafts reaction. asianpubs.org

Below is a table summarizing key properties of some halogenated analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Application |

| This compound | C13H10BrNO | 276.13 | 1140-17-6 | Pharmaceutical intermediate. calpaclab.com |

| 2-Amino-4'-fluorobenzophenone | C13H10FNO | 215.22 | 3800-06-4 | Intermediate in organic synthesis and medicine. calpaclab.com |

| 2-Amino-5-bromo-2'-chlorobenzophenone | C13H9BrClNO | 310.6 | 60773-49-1 | Precursor in the synthesis of phenazepam. caymanchem.com |

Aminobenzophenone Isomers and Substituted Derivatives

The versatility of the aminobenzophenone structure stems from the numerous possibilities for isomerization and substitution, leading to a vast library of derivatives with diverse chemical and pharmacological properties. nih.govasianpubs.org

Isomers: The positions of the amino and the substituted benzoyl groups on the aniline ring are critical. While 2-aminobenzophenones are the most common precursors for 1,4-benzodiazepines, other isomers, such as 4-aminobenzoic acid (PABA) analogs, are also explored for various therapeutic applications. wum.edu.plmdpi.com The synthesis of a specific isomer requires careful selection of starting materials and reaction conditions. For example, Friedel-Crafts acylation of para-substituted anilines is a common method, but the regioselectivity can be a challenge. nih.gov

Substituted Derivatives: A wide array of substituted 2-aminobenzophenones have been synthesized and studied. researchgate.net Substituents can be introduced onto either of the aromatic rings. Common synthetic methodologies include:

Friedel-Crafts Acylation: This classic method involves the reaction of a substituted aniline with a substituted benzoyl chloride. This often requires protection of the amino group to prevent side reactions. asianpubs.org

Grignard Reactions: The reaction of aryl Grignard reagents with 2-aminobenzonitriles or 2-aminobenzaldehydes (followed by oxidation) provides a route to various substituted aminobenzophenones. nih.govasianpubs.org

Palladium-Catalyzed Reactions: Modern synthetic methods, such as the Pd-catalyzed addition of arylboronic acids to 2-aminobenzonitriles, offer efficient ways to construct the aminobenzophenone skeleton. nih.gov

From Acyl Hydrazides: A two-step process involving an aryne-based molecular rearrangement of acyl hydrazides can produce protected 2-aminobenzophenones, which are tolerant of a wide variety of functional groups. ucl.ac.uk

These derivatives are not only valuable as synthetic intermediates but some also exhibit direct biological activity, including antimitotic, antitumor, and antiproliferative properties. nih.gov

Development of Advanced Intermediates for Pronak and other Pharmaceuticals

This compound is a pivotal building block in the pharmaceutical industry, most notably as an intermediate in the production of Pronak. jingyepharma.comjingyepharma.com Its specific structure, featuring the bromo and amino groups in key positions, makes it an ideal precursor for constructing more complex drug molecules. jingyepharma.com

The synthesis of active pharmaceutical ingredients (APIs) often involves a series of carefully controlled chemical reactions, and intermediates like this compound are crucial components in these synthetic pathways. jingyepharma.com Its role extends beyond a single product, serving as a versatile intermediate for custom synthesis in various pharmaceutical research and development projects. nih.govjingyepharma.com

Furthermore, the broader class of 2-aminobenzophenones are well-established precursors for the synthesis of 1,4-benzodiazepines, a class of drugs with sedative, muscle relaxant, and anticonvulsant properties. google.comwum.edu.pl For example, 2-amino-5-bromo-2'-chlorobenzophenone is a direct precursor to phenazepam. caymanchem.com The synthesis typically involves reacting the aminobenzophenone with an α-amino acid or its ester, which leads to the formation of the characteristic seven-membered diazepine (B8756704) ring. google.com The development and purification of these aminobenzophenone intermediates are critical steps in ensuring the quality and efficacy of the final pharmaceutical product. wum.edu.pl

Future Research Directions and Emerging Trends

Catalytic Asymmetric Synthesis of Chiral 2-Amino-4'-bromobenzophenone Derivatives

The development of chiral derivatives of this compound is a significant area of interest, as stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds. Catalytic asymmetric synthesis offers a powerful tool for accessing enantiomerically pure molecules.

Recent advancements in the asymmetric hydrogenation of benzophenones, including challenging substrates like o-aminobenzophenones, have demonstrated the potential for creating chiral centers with high enantioselectivity. acs.org Novel ligands, such as those based on cinchona alkaloids, have shown excellent catalytic activity, achieving up to 99% enantiomeric excess in the hydrogenation of various benzophenones. acs.org Future research will likely focus on adapting these methodologies to this compound to produce chiral alcohols, which can then be used as precursors for a variety of chiral derivatives.

Organocatalysis is another promising avenue for the asymmetric synthesis of chiral this compound derivatives. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, have been successfully employed in the enantioselective synthesis of axially chiral benzamides. nih.gov This approach could be explored for the atroposelective synthesis of chiral this compound derivatives possessing axial chirality. Furthermore, chiral primary amine catalysts have been shown to be effective in various asymmetric transformations, and their application to reactions involving this compound could lead to the development of novel chiral products. uniroma1.it

Table 1: Potential Catalytic Asymmetric Approaches for Chiral this compound Derivatives

| Catalytic Approach | Potential Chiral Product | Key Advantages |

| Asymmetric Hydrogenation | Chiral secondary alcohols | High enantioselectivity, well-established methods for related compounds. acs.org |

| Bifunctional Organocatalysis | Axially chiral benzamides | Enantioselective construction of axial chirality. nih.gov |

| Chiral Primary Amine Catalysis | Various chiral derivatives | Versatile catalysts for a range of asymmetric transformations. uniroma1.it |

Flow Chemistry Approaches for Continuous Production

Flow chemistry, or continuous manufacturing, is rapidly gaining traction in the pharmaceutical industry due to its numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. researchgate.netbeilstein-journals.org The application of microreactor technology in flow chemistry allows for precise control over reaction parameters, leading to higher yields and purities. researchgate.netkth.se

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit |

| Enhanced Safety | Smaller reaction volumes minimize the risk of hazardous incidents. rsc.org |

| Improved Heat and Mass Transfer | Precise temperature control leads to better reaction selectivity and yield. researchgate.net |

| Increased Efficiency | Reduced reaction times and automation lead to higher throughput. rsc.org |

| Scalability | Seamless transition from laboratory to industrial scale production. rsc.org |

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery

Table 3: Potential Applications of AI and Machine Learning in the Synthesis of this compound

| Application | Description |

| Reaction Outcome Prediction | ML models predict the yield and selectivity of reactions, guiding experimental design. pharmaceutical-technology.comnih.gov |

| Retrosynthesis Planning | AI algorithms propose novel and efficient synthetic routes to the target molecule. jelsciences.commit.edu |

| Automated Reaction Optimization | AI-controlled robotic platforms autonomously optimize reaction conditions for maximum efficiency. chemcopilot.com |

Exploration of Unconventional Reaction Media (e.g., supercritical fluids, ionic liquids)

The choice of reaction medium can have a profound impact on the efficiency, selectivity, and environmental footprint of a chemical synthesis. Researchers are increasingly exploring unconventional reaction media, such as supercritical fluids and ionic liquids, as greener and more effective alternatives to traditional organic solvents.

Ionic liquids (ILs) are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency. jchemrev.comnih.gov These properties make them attractive media for a variety of chemical reactions, including those used in the synthesis of this compound. researchgate.net For example, ILs can act as both solvents and catalysts in Friedel-Crafts acylation reactions, potentially leading to cleaner and more efficient processes. researchgate.net Their ability to dissolve a wide range of organic and inorganic compounds also simplifies product isolation and catalyst recycling. jchemrev.comnih.gov

Supercritical fluids, such as supercritical carbon dioxide (scCO2), offer another environmentally benign alternative to conventional solvents. rsc.org scCO2 is non-toxic, non-flammable, and readily available. Its properties can be tuned by adjusting temperature and pressure, allowing for precise control over reaction conditions. The use of scCO2 as a reaction medium for the synthesis of substituted benzophenones has been explored and could offer a sustainable approach for the production of this compound. rsc.org

Table 4: Potential Benefits of Unconventional Reaction Media for this compound Synthesis

| Medium | Key Advantages |

| Ionic Liquids | Low volatility, high thermal stability, tunable properties, potential for catalyst recycling. jchemrev.comnih.govresearchgate.net |

| Supercritical Fluids | Environmentally benign, non-toxic, non-flammable, tunable properties. rsc.org |

常见问题

Q. What are the key spectroscopic techniques for characterizing 2-Amino-4'-bromobenzophenone, and how should they be applied?

Answer:

- 1H and 13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and confirm substitution patterns. The bromine atom induces deshielding in adjacent protons, while the amino group (NH2) appears as a broad singlet (~δ 5–6 ppm) .

- IR Spectroscopy : Detect NH2 stretching (3200–3400 cm⁻¹) and carbonyl (C=O) absorption (~1650–1700 cm⁻¹) .

- Melting Point : Verify purity using the reported range of 105–110°C . Cross-reference with multiple sources to address discrepancies (e.g., CAS number variations: 135776-98-6 vs. 1140-17-6) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Storage : Keep in a sealed container at room temperature, protected from light and moisture .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust .

- Disposal : Classify as environmentally hazardous (UN 3077). Dispose via licensed waste management services to comply with GHS Category 9 regulations .

Q. How can researchers synthesize this compound, and what purification methods are recommended?

Answer:

- Synthetic Route : Brominate 2-aminobenzophenone using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Protect the amino group with a temporary acetyl group to prevent side reactions .

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Advanced Research Questions

Q. How can stability issues of this compound under varying experimental conditions be addressed?

Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 200°C. Store below 25°C to prevent degradation .

- Photostability : Use amber glassware to minimize light-induced decomposition. Monitor via UV-Vis spectroscopy for absorbance shifts .

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 3–10). The amino group may protonate in acidic conditions, altering reactivity .

Q. What mechanistic roles do the amino and bromo groups play in cross-coupling reactions involving this compound?

Answer:

- Bromo Group : Acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). The electron-withdrawing effect of the adjacent carbonyl enhances reactivity .

- Amino Group : Participates in hydrogen bonding or coordination with catalysts. Protect with Boc (tert-butoxycarbonyl) during coupling to prevent side reactions .

- Example : React with arylboronic acids in THF/H2O (3:1) using Pd(PPh3)4 (2 mol%) and Na2CO3 (2 eq) at 80°C for 12 hours .

Q. How should researchers resolve discrepancies in reported physical data (e.g., CAS numbers, melting points)?

Answer:

- CAS Verification : Cross-check CAS 1140-17-6 (pharmaceutical intermediates) and 135776-98-6 (general research) using Reaxys or SciFinder .

- Analytical Validation : Confirm identity via high-resolution mass spectrometry (HRMS) and compare with literature NMR spectra .

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >0.1% .

Q. What advanced applications does this compound have in drug discovery or material science?

Answer:

- Pharmaceutical Intermediates : Serve as a precursor for brominated heterocycles (e.g., benzodiazepines) via Ullmann or Buchwald-Hartwig amination .

- Fluorescent Probes : Functionalize the amino group with fluorophores (e.g., dansyl chloride) for imaging studies, leveraging the bromo group for further derivatization .

- Polymer Chemistry : Incorporate into photoactive monomers for UV-stabilized materials .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。